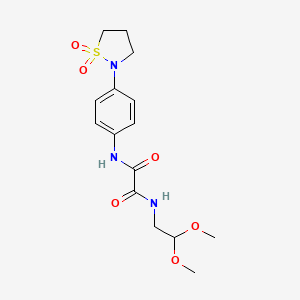
N1-(2,2-dimethoxyethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2,2-dimethoxyethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide, commonly known as DMOX, is a chemical compound with potential applications in scientific research. This compound has gained attention due to its ability to selectively bind to proteins and enzymes, making it a valuable tool for studying various biochemical and physiological processes.
作用機序
DMOX works by binding to specific amino acid residues on proteins and enzymes, causing a conformational change that disrupts their function. This mechanism of action makes it a valuable tool for studying the structure and function of proteins and enzymes.
Biochemical and Physiological Effects:
DMOX has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes and the modulation of protein-protein interactions. These effects make it a useful tool for studying various biological processes, including signal transduction, metabolism, and cell signaling.
実験室実験の利点と制限
One of the main advantages of DMOX is its ability to selectively bind to proteins and enzymes, making it a valuable tool for studying specific biological processes. However, one limitation of DMOX is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are numerous future directions for the use of DMOX in scientific research. One potential application is the development of new drugs that target specific enzymes and proteins. Additionally, DMOX could be used to study the role of specific proteins and enzymes in various diseases, including cancer and neurodegenerative disorders. Furthermore, DMOX could be used to study the structure and function of various proteins and enzymes, which could lead to a better understanding of biological processes.
合成法
The synthesis of DMOX involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)phenylamine with oxalyl chloride in the presence of 2,2-dimethoxyethanol. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
科学的研究の応用
DMOX has been used in various scientific research studies, including the study of protein-protein interactions, enzyme inhibition, and drug discovery. Its ability to selectively bind to proteins and enzymes makes it a useful tool for identifying potential drug targets and developing new drugs.
特性
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S/c1-23-13(24-2)10-16-14(19)15(20)17-11-4-6-12(7-5-11)18-8-3-9-25(18,21)22/h4-7,13H,3,8-10H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOCBLSFXVWILE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,2-dimethoxyethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2388391.png)

![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2388396.png)
![5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2388397.png)
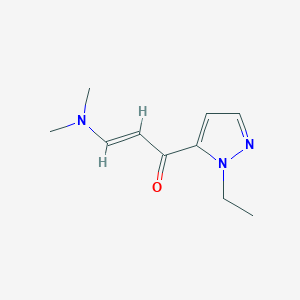


![Methyl 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2388402.png)
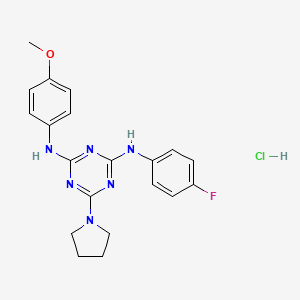
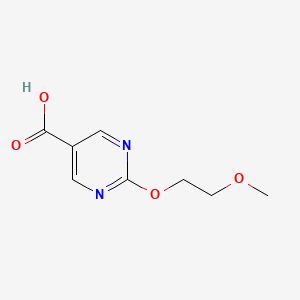
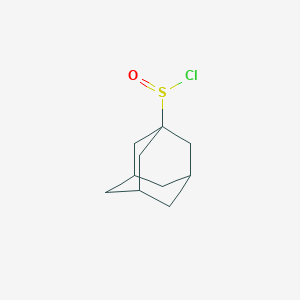

![3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2388413.png)